(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine
CAS No.:
Cat. No.: VC13659041
Molecular Formula: C22H22F3N
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H22F3N |
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Molecular Weight | 357.4 g/mol |
IUPAC Name | N-[(1S)-1-naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Standard InChI | InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3/t16-/m0/s1 |
Standard InChI Key | ILSUSBULBRBBLD-INIZCTEOSA-N |
Isomeric SMILES | C[C@@H](C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F |
SMILES | CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES | CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of three primary components:
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Naphthalen-2-yl group: A bicyclic aromatic system providing hydrophobic interactions and π-π stacking potential.
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Trifluoromethylphenyl moiety: A meta-substituted benzene ring with a group, enhancing lipophilicity and metabolic stability.
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Propylamine chain: A three-carbon linker terminating in a primary amine, critical for hydrogen bonding and ionic interactions .
The (S)-configuration at the chiral center ensures enantiomeric specificity, which is crucial for binding to biological targets. The IUPAC name, (S)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, reflects this stereochemistry .
Physicochemical Properties
Key properties include:
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Molecular Formula:
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Molecular Weight: 357.42 g/mol
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LogP: Estimated at 4.2 (indicating high lipophilicity due to aromatic and groups) .
The trifluoromethyl group () contributes to electron-withdrawing effects, stabilizing the phenyl ring against oxidative metabolism .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Formation of the Propylamine Backbone:
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Stereochemical Control:
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Purification:
Industrial Production
Scale-up challenges include minimizing racemization and ensuring cost-effective access to the naphthalen-2-yl precursor. Current manufacturers (e.g., AChemBlock) utilize continuous-flow reactors to enhance yield and stereoselectivity .
Pharmacological Profile
Mechanism of Action
The compound exhibits calcimimetic activity, analogous to cinacalcet, by allosterically modulating calcium-sensing receptors (CaSR) in parathyroid cells . This modulation reduces parathyroid hormone (PTH) secretion, making it a candidate for treating hyperparathyroidism .
Receptor Binding Studies
Receptor | Binding Affinity (IC₅₀) | Assay Type |
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Calcium-sensing (CaSR) | 12 nM | Fluorescence polarization |
μ-Opioid | >10 μM | Radioligand binding |
The group enhances CaSR binding by 3-fold compared to non-fluorinated analogs .
Applications in Medicinal Chemistry
Drug Design Considerations
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Metabolic Stability: The group reduces CYP450-mediated oxidation, prolonging half-life to 8–12 hours in vivo .
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Toxicity Profile: Acute toxicity (LD₅₀) in mice is 450 mg/kg, with hepatotoxicity observed at chronic doses >50 mg/kg .
Comparison with Structural Analogs
The (S)-enantiomer’s superiority in CaSR modulation highlights the importance of stereochemistry .
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